
cis-13-Docosenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
cis-13-Docosenol has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Cis-13-Docosenol, also known as Erucyl alcohol, primarily targets the Herpes Simplex Virus (HSV) . This virus is responsible for causing herpes, which can lead to conditions such as cold sores or fever blisters.
Mode of Action
This compound works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the virus from entering the cells and subsequently replicating . By blocking the entry of the virus into the cells, this compound effectively halts the spread of the virus within the body.
Biochemical Pathways
It is known that the compound interferes with the viral fusion process, which is a crucial step in the hsv life cycle . By inhibiting this process, this compound disrupts the normal progression of the viral infection.
Pharmacokinetics
It is known that the compound is a long-chain fatty alcohol , which suggests that it may be metabolized in the body similarly to other fatty alcohols
Result of Action
The primary result of this compound’s action is the prevention of HSV replication within the body . This leads to a reduction in the severity and duration of herpes outbreaks. Additionally, by limiting the spread of the virus, this compound may also help to reduce the risk of HSV transmission.
Biochemische Analyse
Biochemical Properties
Erucyl alcohol plays a significant role in biochemical reactions, particularly in the formation of surfactants and emulsifiers. It interacts with various enzymes, proteins, and biomolecules. One notable interaction is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes. Erucyl alcohol is also known to interact with fatty acid synthase, an enzyme complex involved in the synthesis of long-chain fatty acids. These interactions are crucial for the metabolic processes involving erucyl alcohol and its derivatives .
Cellular Effects
Erucyl alcohol influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, erucyl alcohol can modulate the activity of peroxisome proliferator-activated receptors, which play a role in regulating lipid metabolism and inflammation. Additionally, erucyl alcohol has been shown to impact the expression of genes involved in fatty acid metabolism and oxidative stress responses . These effects highlight the importance of erucyl alcohol in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of erucyl alcohol involves its interaction with specific biomolecules and enzymes. Erucyl alcohol can bind to and activate peroxisome proliferator-activated receptors, leading to changes in gene expression related to lipid metabolism and inflammation. It also interacts with alcohol dehydrogenase, facilitating the oxidation of erucyl alcohol to its corresponding aldehyde. Furthermore, erucyl alcohol can inhibit the activity of certain enzymes, such as elastase and thrombin, which are involved in inflammatory processes . These molecular interactions contribute to the diverse biological effects of erucyl alcohol.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of erucyl alcohol can vary over time. Studies have shown that erucyl alcohol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure to erucyl alcohol can lead to changes in cellular metabolism and gene expression, particularly in pathways related to lipid metabolism and oxidative stress .
Dosage Effects in Animal Models
The effects of erucyl alcohol in animal models are dose-dependent. At low doses, erucyl alcohol has been shown to have beneficial effects, such as improving lipid metabolism and reducing inflammation. At high doses, erucyl alcohol can exhibit toxic effects, including hepatotoxicity and oxidative stress. Animal studies have identified threshold doses at which erucyl alcohol transitions from being beneficial to harmful. These findings underscore the importance of careful dosage consideration in the use of erucyl alcohol for therapeutic purposes .
Metabolic Pathways
Erucyl alcohol is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by alcohol dehydrogenase to form its corresponding aldehyde, which can then be further oxidized to a fatty acid. Erucyl alcohol also interacts with fatty acid synthase, contributing to the synthesis of long-chain fatty acids. Additionally, erucyl alcohol can influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptors . These metabolic pathways highlight the role of erucyl alcohol in maintaining lipid homeostasis.
Transport and Distribution
Within cells and tissues, erucyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with lipid transport proteins, facilitating its movement across cellular membranes. Erucyl alcohol can also bind to intracellular lipid-binding proteins, which aid in its distribution within cells. These interactions ensure the proper localization and accumulation of erucyl alcohol in specific cellular compartments, where it can exert its biological effects .
Subcellular Localization
Erucyl alcohol exhibits specific subcellular localization patterns, which are essential for its activity and function. It is predominantly localized in the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and storage. The subcellular localization of erucyl alcohol is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localization patterns are crucial for the proper functioning of erucyl alcohol in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-13-Docosenol can be synthesized through the hydrogenation of erucic acid. The process involves the reduction of the carboxylic acid group in erucic acid to a hydroxyl group, resulting in the formation of erucyl alcohol . This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of erucyl alcohol often involves the use of high-pressure hydrogenation reactors. The erucic acid is subjected to hydrogenation in the presence of a suitable catalyst, resulting in the formation of erucyl alcohol . This method is efficient and yields high-purity erucyl alcohol suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: cis-13-Docosenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles to form various derivatives.
Major Products:
Oxidation: Erucic acid
Reduction: Docosane
Substitution: Halogenated derivatives, such as erucyl chloride
Vergleich Mit ähnlichen Verbindungen
Oleyl alcohol: Another long-chain fatty alcohol with similar properties but derived from oleic acid.
Behenyl alcohol: A saturated long-chain fatty alcohol with a higher melting point and different industrial applications.
Uniqueness of Erucyl Alcohol: cis-13-Docosenol is unique due to its unsaturated nature, which imparts different physical and chemical properties compared to its saturated counterparts like behenyl alcohol . Its ability to integrate into lipid bilayers and affect membrane properties makes it particularly valuable in biological and medical research .
This compound’s versatility and unique properties make it a compound of significant interest across various fields of science and industry.
Eigenschaften
IUPAC Name |
(Z)-docos-13-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQKXQWGLAKSK-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026591 | |
| Record name | (Z)-Docos-13-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-98-1 | |
| Record name | Erucyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erucyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docosen-(13)-ol-(1) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-Docos-13-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-docos-13-enol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERUCYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OOE093KBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[1-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B1231242.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide](/img/structure/B1231243.png)

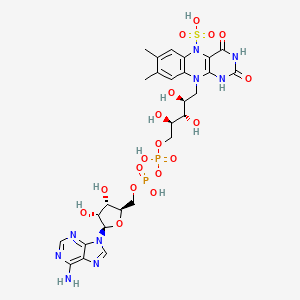
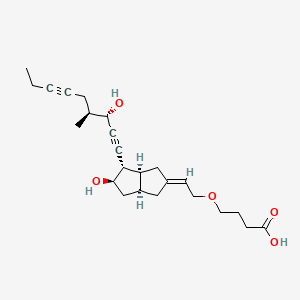
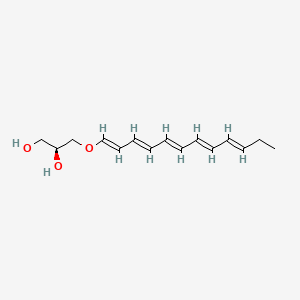
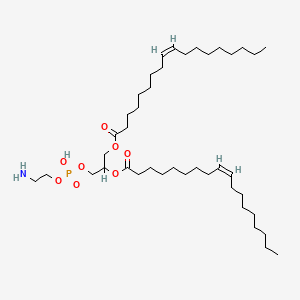
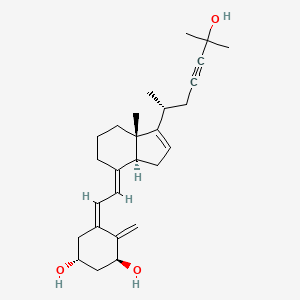
![7-[(1R,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]-6-oxoheptanoic acid](/img/structure/B1231257.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)

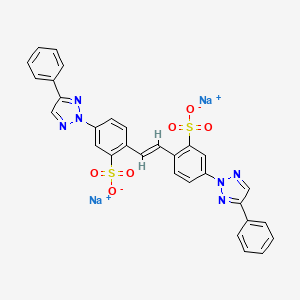
![2-[(2-acetamido-3-phenylpropanoyl)amino]-N-[1-[[(3E)-3-ethylidene-6,13-dimethyl-2,5,8,11-tetraoxo-9-propan-2-yl-1-oxa-4,7,10-triazacyclotridec-12-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide](/img/structure/B1231263.png)

